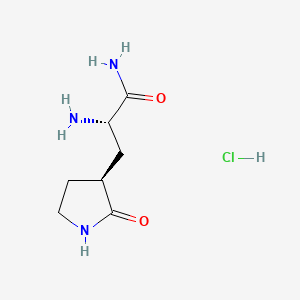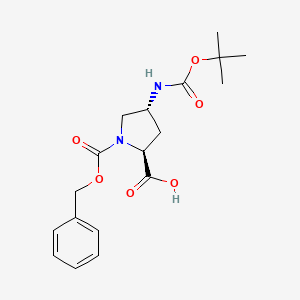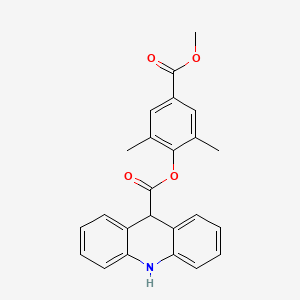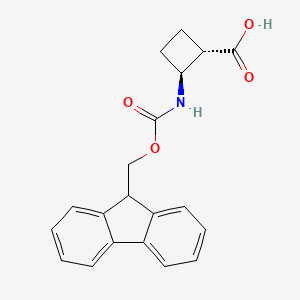![molecular formula C9H12O3 B8228894 Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formylbicyclo[211]hexane-1-carboxylate is a bicyclic organic compound with the molecular formula C₉H₁₂O₃ It is characterized by a bicyclo[211]hexane core structure, which is a compact and strained ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formylbicyclo[211]hexane-1-carboxylate typically involves a multi-step process One common method includes the Diels-Alder reaction, followed by functional group transformations The Diels-Alder reaction between a suitable diene and dienophile forms the bicyclic core
Industrial Production Methods
Industrial production of Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-carboxybicyclo[2.1.1]hexane-1-carboxylate
Reduction: 4-hydroxymethylbicyclo[2.1.1]hexane-1-carboxylate
Substitution: Derivatives with different substituents replacing the methoxy group
Applications De Recherche Scientifique
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[1.1.1]pentane derivatives: Another class of strained bicyclic compounds with different ring sizes and properties.
Uniqueness
Methyl 4-formylbicyclo[211]hexane-1-carboxylate is unique due to its specific combination of functional groups and the bicyclic core
Propriétés
IUPAC Name |
methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLKMBRGGFWGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)





![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8228908.png)
![4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8228911.png)
![tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8228912.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B8228922.png)
